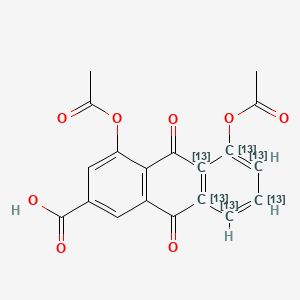
Vanillylamine-d3 Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vanillylamine-d3 Hydrochloride is a deuterated form of vanillylamine hydrochloride, where three hydrogen atoms are replaced by deuterium. This compound is often used in scientific research due to its stable isotopic labeling, which aids in various analytical and biochemical studies. Vanillylamine itself is an intermediate in the biosynthesis of capsaicin, a compound responsible for the pungency of chili peppers .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Vanillylamine-d3 Hydrochloride can be synthesized by reacting vanillin with hydroxylamine or its salts in the presence of an organic salt, followed by hydrogenation of the resulting vanillyloxime with hydrogen in the presence of a suitable catalyst and an organic or inorganic acid . The reaction is typically carried out in an inorganic or organic acid as a diluent. The process involves the following steps:
Reaction of Vanillin with Hydroxylamine: This step forms vanillyloxime.
Hydrogenation: The vanillyloxime is hydrogenated to produce vanillylamine, which is then converted to its hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to meet commercial demands. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Vanillylamine-d3 Hydrochloride undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions involve the gain or loss of electrons, respectively, and can be used to modify the functional groups on the molecule.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Acylation: Acyl chlorides and bases such as pyridine or triethylamine are commonly used.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a catalyst like palladium on carbon is commonly used.
Major Products Formed
Acylation: Amide derivatives such as nonivamide, olvanil, and arvanil.
Oxidation and Reduction: Various oxidized or reduced forms of this compound.
Wissenschaftliche Forschungsanwendungen
Vanillylamine-d3 Hydrochloride is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace the pathways of vanillylamine in biological systems.
Medicine: Used in pharmacokinetic studies to understand the metabolism and distribution of drugs containing vanillylamine.
Industry: Utilized in the synthesis of capsaicin analogs and other bioactive compounds
Wirkmechanismus
The mechanism of action of vanillylamine-d3 hydrochloride involves its interaction with various enzymes and receptors in biological systems. For instance, it is a precursor in the biosynthesis of capsaicin, which acts on the transient receptor potential vanilloid 1 (TRPV1) receptor, a heat-activated ion channel involved in pain sensation . The deuterium labeling allows for detailed studies of these interactions at the molecular level.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Vanillylamine: The non-deuterated form of vanillylamine-d3 hydrochloride.
Nonivamide: An amide derivative of vanillylamine used in pepper sprays.
Olvanil: Another amide derivative with similar bioactive properties.
Uniqueness
This compound is unique due to its stable isotopic labeling, which makes it particularly useful in analytical and biochemical studies. The presence of deuterium atoms allows for more precise tracking and analysis in various scientific applications .
Eigenschaften
CAS-Nummer |
1217899-51-8 |
|---|---|
Molekularformel |
C8H12ClNO2 |
Molekulargewicht |
192.657 |
IUPAC-Name |
4-(aminomethyl)-2-(trideuteriomethoxy)phenol;hydrochloride |
InChI |
InChI=1S/C8H11NO2.ClH/c1-11-8-4-6(5-9)2-3-7(8)10;/h2-4,10H,5,9H2,1H3;1H/i1D3; |
InChI-Schlüssel |
PUDMGOSXPCMUJZ-NIIDSAIPSA-N |
SMILES |
COC1=C(C=CC(=C1)CN)O.Cl |
Synonyme |
4-(Aminomethyl)-2-methoxyphenol-d3 Hydrochloride; 4-Hydroxy_x000B_-3-methoxybenzylamine-d3 Hydrochloride; 3-Methoxy-d3-4-hydroxybenzylamine Hydrochloride; α-Aminocreosol-d3 Hydrochloride; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


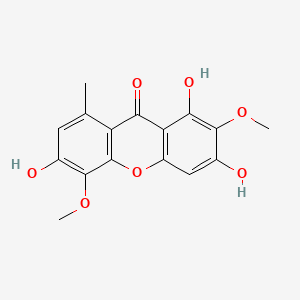
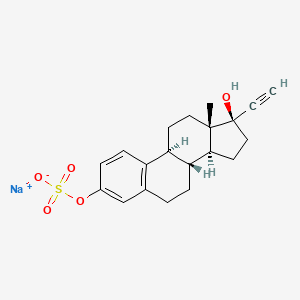
![[R-(R*,S*)]-3-[3-(3-Aminophenyl)-1-oxopentyl]-4-phenyl-2-oxazolidinone](/img/structure/B563631.png)
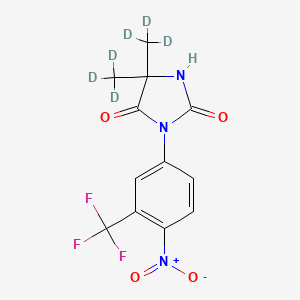
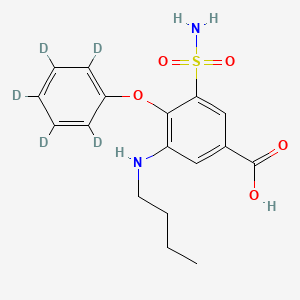
![cis-5-Fluoro-1-[2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-1,3-oxathiolan-5-yl]-2,4(1H,3H)-pyrimidinedione-13C,15N2](/img/structure/B563636.png)
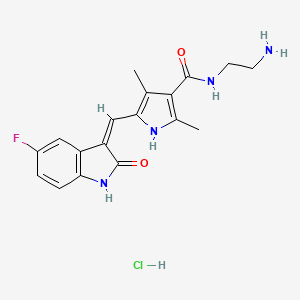
![(R)-3-Chloro-1-phenyl-1-[2-methyl-4-[(tert-butoxycarbonyl)oxy]phenoxy]propane](/img/structure/B563643.png)
![4-[(Tert-butoxycarbonyl)oxy]-2-methylphenol](/img/structure/B563644.png)
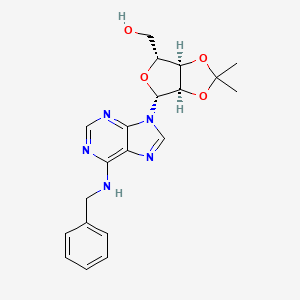
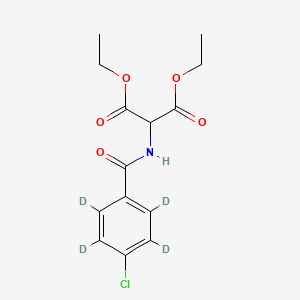
![2-[(R)-benzhydrylsulfinyl]acetic acid;cumene](/img/structure/B563648.png)
